Iridin

Vue d'ensemble

Description

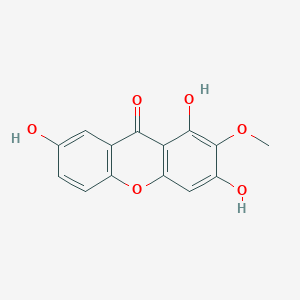

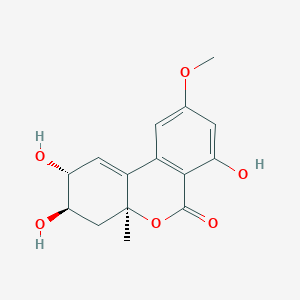

L'iridine est une isoflavone, un type de flavonoïdeElle peut également être trouvée dans Iris kemaonensis . L'iridine est connue pour son large éventail d'activités biologiques, notamment ses effets antioxydants, antitumoraux et antiprolifératifs .

Applications De Recherche Scientifique

Chemistry: Iridin is used as a reference compound in chromatographic studies and for the synthesis of other flavonoid derivatives.

Mécanisme D'action

Target of Action

Iridin, a natural flavonoid, primarily targets proteins involved in cell cycle regulation and apoptosis, such as Cdc25C, CDK1, Cyclin B1, and Caspase-3 . It also interacts with proteins involved in the PI3K/AKT signaling pathway .

Mode of Action

This compound interacts with its targets to induce changes in cell behavior. It decreases cell growth and promotes G2/M phase cell cycle arrest by attenuating the expression of Cdc25C, CDK1, and Cyclin B1 proteins . Additionally, this compound triggers apoptotic cell death, which is verified by the increased expression of cleaved Caspase-3 .

Biochemical Pathways

This compound affects several biochemical pathways. It induces G2/M phase cell cycle arrest and extrinsic apoptotic cell death through the PI3K/AKT signaling pathway . It also inhibits the NF-κB and MAPK signaling pathways, which are involved in inflammation .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in mice after intravenous administration . The linearity of the method was robust over the concentration range of 2–5,000 ng/mL . The intra-day precision of the analysis was within 15%, the inter-day precision was within 12%, and the accuracy was between 92% and 110% . The recoveries were 65–68%, and the matrix effect was 93–109% .

Result of Action

The action of this compound results in molecular and cellular effects. It suppresses cell proliferation, induces G2/M phase cell cycle arrest, and exhibits Fas-mediated extrinsic apoptotic cell death by inhibiting the PI3K/AKT signaling pathway in AGS cells . It also inhibits the phosphorylation of NF-κB and MAPK proteins and inflammatory cytokines COX-2 and iNOS in LPS-induced L6 cells .

Action Environment

The circulating this compound level is reported to be associated with exercise, obesity, diet, diseases, and exposure to different pharmacological agents . Therefore, these environmental factors can influence the action, efficacy, and stability of this compound.

Analyse Biochimique

Biochemical Properties

Iridin interacts with various enzymes and proteins within the cell. It has been shown to inhibit the phosphorylation of NF-κB and MAPK proteins, which are key players in inflammatory responses . Additionally, this compound has been found to interact with proteins involved in the PI3K/AKT signaling pathway in AGS gastric cancer cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In AGS gastric cancer cells, this compound treatment decreases cell growth and promotes G2/M phase cell cycle arrest by attenuating the expression of Cdc25C, CDK1, and Cyclin B1 proteins . In L6 skeletal muscle cells, this compound has been shown to have an anti-inflammatory effect, inhibiting the NF-κB and MAPK signaling pathways .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been shown to inhibit the PI3K/AKT signaling pathway by downregulating p-PI3K and p-AKT proteins in AGS cells . This inhibition leads to a decrease in cell growth and the promotion of G2/M phase cell cycle arrest .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been shown to play a role in glucose and lipid metabolism, potentially having positive effects on glucose homeostasis and insulin sensitivity

Méthodes De Préparation

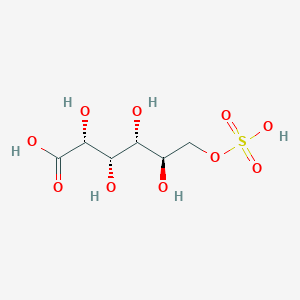

Voies de synthèse et conditions réactionnelles : L'iridine peut être synthétisée par diverses méthodes, notamment l'extraction à partir de sources naturelles comme les espèces d'Iris. Le processus d'extraction implique l'utilisation de solvants tels que le méthanol et l'eau dans des proportions spécifiques (par exemple, 30 : 70, v/v) et l'emploi de techniques comme la chromatographie liquide haute performance pour l'identification et la quantification .

Méthodes de production industrielle : La production industrielle de l'iridine implique la culture d'espèces d'Iris, suivie de l'extraction et de la purification de l'iridine à l'aide de techniques chromatographiques avancées. La concentration de l'iridine peut varier considérablement en fonction de l'espèce et des zones écogéographiques où elle est cultivée .

Analyse Des Réactions Chimiques

Types de réactions : L'iridine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.

Réactifs et conditions courants :

Oxydation : L'iridine peut être oxydée à l'aide de réactifs comme le peroxyde d'hydrogène ou le permanganate de potassium dans des conditions contrôlées.

Réduction : La réduction de l'iridine peut être réalisée à l'aide de réactifs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Les réactions de substitution impliquant l'iridine peuvent être effectuées à l'aide d'agents halogénants comme le brome ou le chlore.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés ou réduits de l'iridine, qui peuvent avoir des activités et des propriétés biologiques différentes .

4. Applications de la recherche scientifique

Chimie : L'iridine est utilisée comme composé de référence dans les études chromatographiques et pour la synthèse d'autres dérivés de flavonoïdes.

5. Mécanisme d'action

L'iridine exerce ses effets par l'intermédiaire de diverses cibles moléculaires et voies. Dans les cellules cancéreuses gastriques, l'iridine favorise l'arrêt du cycle cellulaire en phase G2/M en atténuant l'expression de protéines telles que Cdc25C, CDK1 et Cycline B1. Elle déclenche également la mort cellulaire apoptotique en augmentant l'expression de protéines de la voie apoptotique extrinsèque telles que Fas, FasL et Caspase-8 clivée. De plus, l'iridine inhibe les voies de signalisation PI3K/AKT en régulant à la baisse des protéines telles que p-PI3K et p-AKT .

Comparaison Avec Des Composés Similaires

L'iridine est unique parmi les isoflavonoïdes en raison de ses activités biologiques et de ses cibles moléculaires spécifiques. Les composés similaires comprennent :

Irilone : Une autre isoflavone aux propriétés antioxydantes.

Irisolidone : Connu pour ses effets anti-inflammatoires.

Irigenine : Partage des similitudes structurelles avec l'iridine et présente des activités biologiques similaires.

L'iridine se distingue par ses puissantes propriétés anticancéreuses et sa capacité à moduler des voies de signalisation spécifiques, ce qui en fait un composé précieux pour des recherches plus approfondies et des applications thérapeutiques potentielles .

Propriétés

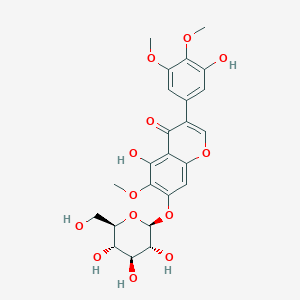

IUPAC Name |

5-hydroxy-3-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O13/c1-32-13-5-9(4-11(26)22(13)33-2)10-8-35-12-6-14(23(34-3)19(29)16(12)17(10)27)36-24-21(31)20(30)18(28)15(7-25)37-24/h4-6,8,15,18,20-21,24-26,28-31H,7H2,1-3H3/t15-,18-,20+,21-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNQCUTNLHUQZLR-OZJWLQQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)O)C2=COC3=CC(=C(C(=C3C2=O)O)OC)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)O)C2=COC3=CC(=C(C(=C3C2=O)O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197689 | |

| Record name | Iridin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491-74-7 | |

| Record name | Iridin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iridin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iridin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IRIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6NTS007OHQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

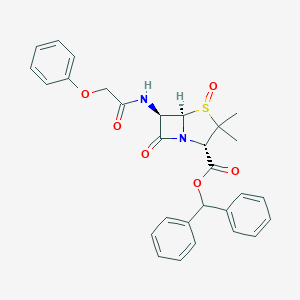

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide](/img/structure/B162116.png)

![3-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide](/img/structure/B162129.png)